A3AR agonist 5
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Overview
Description
A3AR agonist 5 is a compound that targets the A3 adenosine receptor, a G protein-coupled receptor that is overexpressed in various pathological conditions, including inflammation and cancer . This compound has shown promise in inducing apoptosis in cancer and inflammatory cells by deregulating key signaling pathways .
Preparation Methods
The synthesis of A3AR agonist 5 involves multiple steps, including the use of specific reagents and conditions to achieve high affinity and selectivity for the A3 adenosine receptor . Industrial production methods focus on optimizing these synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
A3AR agonist 5 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions are typically intermediates that further undergo modifications to yield the final active compound .
Scientific Research Applications
A3AR agonist 5 has a wide range of scientific research applications. In chemistry, it is used to study receptor-ligand interactions and signal transduction pathways . In biology and medicine, it has shown potential in treating inflammatory diseases, cancer, and liver conditions . Industrial applications include its use in drug development and therapeutic interventions .
Mechanism of Action
The mechanism of action of A3AR agonist 5 involves binding to the A3 adenosine receptor, leading to the activation of downstream signaling pathways . This activation results in the deregulation of the Wnt and NF-κB signaling pathways, which are crucial for cell proliferation and survival . The compound induces apoptosis in cancer and inflammatory cells by modulating these pathways .
Comparison with Similar Compounds
A3AR agonist 5 is unique in its high affinity and selectivity for the A3 adenosine receptor . Similar compounds include piclidenoson and namodenoson, which also target the A3 adenosine receptor and have shown efficacy in treating inflammatory diseases and cancer . this compound stands out due to its specific molecular structure and mechanism of action .
Properties
Molecular Formula |
C18H17ClN6O2 |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
(1R,2R,3S,4R,5S)-4-(8-chloro-11-methyl-3,5,7,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-5-yl)-1-(1H-imidazol-2-yl)bicyclo[3.1.0]hexane-2,3-diol |
InChI |
InChI=1S/C18H17ClN6O2/c1-7-4-8-10(23-7)11-16(24-15(8)19)25(6-22-11)12-9-5-18(9,14(27)13(12)26)17-20-2-3-21-17/h2-4,6,9,12-14,23,26-27H,5H2,1H3,(H,20,21)/t9-,12-,13+,14+,18+/m1/s1 |
InChI Key |
JZWWIYLJCNEGQJ-WESMQSEESA-N |
Isomeric SMILES |
CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)[C@@H]4[C@H]5C[C@]5([C@H]([C@H]4O)O)C6=NC=CN6 |
Canonical SMILES |
CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)C4C5CC5(C(C4O)O)C6=NC=CN6 |
Origin of Product |
United States |
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